3-(azetidin-3-yloxy)-N,N-diethylaniline
Overview
Description
3-(azetidin-3-yloxy)-N,N-diethylaniline is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to an aniline derivative. The presence of the azetidine ring imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yloxy)-N,N-diethylaniline typically involves the reaction of an appropriate aniline derivative with an azetidine precursor. One common method involves the nucleophilic substitution reaction where the aniline derivative reacts with 3-chloroazetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yloxy)-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the azetidine ring or other reducible functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aniline ring or the azetidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of reduced azetidine derivatives.
Scientific Research Applications
3-(azetidin-3-yloxy)-N,N-diethylaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of new materials and chemical processes, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yloxy)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact mechanism may vary depending on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-(3-Azetidinyloxy)pyridine: Another azetidine-containing compound with similar structural features but different biological activity.
3-(3-Azetidinyloxy)phenol: Similar in structure but with a hydroxyl group instead of the diethylamino group, leading to different chemical reactivity and applications.
Uniqueness
3-(azetidin-3-yloxy)-N,N-diethylaniline is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
3-(Azetidin-3-yloxy)-N,N-diethylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C13H18N2O. The compound features an azetidine ring, which contributes to its unique pharmacological properties. Understanding its structure is crucial for exploring its biological interactions.
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : Similar compounds have been reported to interact with various receptor types, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). These interactions can modulate signaling pathways that affect cell proliferation and survival.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby influencing cellular metabolism and function.
Antimicrobial Activity
Research indicates that derivatives of N,N-diethylaniline exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.
Compound | Target Organism | Activity |
---|---|---|
This compound | Staphylococcus aureus | Moderate inhibition |
This compound | Escherichia coli | Moderate inhibition |
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against a panel of bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a therapeutic agent.
- Case Study on Cytotoxicity : In vitro studies assessed the cytotoxic effects of the compound on cancer cell lines. The findings demonstrated that at certain concentrations, this compound induced apoptosis in cancer cells, suggesting its role in cancer therapy.
Research Findings
Recent studies have focused on the pharmacological profile of this compound:
- Anticancer Properties : Research has shown that the compound can inhibit tumor growth in animal models. It was found to interfere with cell cycle progression and induce apoptosis in malignant cells.
- Neuroprotective Effects : Preliminary investigations suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Properties
IUPAC Name |
3-(azetidin-3-yloxy)-N,N-diethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-15(4-2)11-6-5-7-12(8-11)16-13-9-14-10-13/h5-8,13-14H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPZCQIOBNCKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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